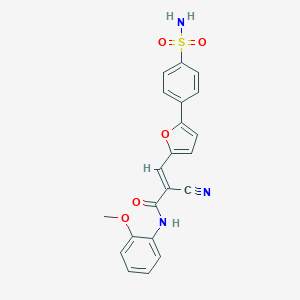
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and is designed to target specific enzymes that are involved in the proliferation and survival of cancer cells.
作用机制
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide works by selectively inhibiting the activity of specific kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC). These kinases are involved in the signaling pathways that regulate the proliferation and survival of cancer cells. By inhibiting their activity, (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It has been found to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in the regulation of cell growth and survival. Additionally, (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is its selectivity for specific kinases, which reduces the risk of off-target effects and toxicity. Additionally, (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells in preclinical and clinical studies. However, one limitation of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is its potential for drug resistance, which can develop over time as cancer cells adapt to the treatment.
未来方向
There are several future directions for the development and application of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide in cancer treatment. One direction is the development of combination therapies that can enhance the efficacy of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide and overcome drug resistance. Another direction is the exploration of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further research is needed to better understand the mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide and its potential for clinical application.
合成方法
The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide involves a multi-step process that starts with the reaction between 2-methoxyaniline and furfural to form the intermediate compound 2-(2-methoxyphenyl)-2,3-dihydrofuran. The intermediate is then reacted with 4-aminobenzenesulfonamide to form the key intermediate 5-(4-sulfamoylphenyl)furan-2-ylamine. Finally, the key intermediate is reacted with (E)-3-(2-methoxyphenyl)-2-cyanoacrylamide to produce the final product (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide.
科学研究应用
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to be effective in inhibiting the growth and proliferation of cancer cells by targeting specific kinases that are involved in the signaling pathways that promote cell growth and survival.
属性
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-28-20-5-3-2-4-18(20)24-21(25)15(13-22)12-16-8-11-19(29-16)14-6-9-17(10-7-14)30(23,26)27/h2-12H,1H3,(H,24,25)(H2,23,26,27)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIITVKFCMMLJDB-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B363246.png)
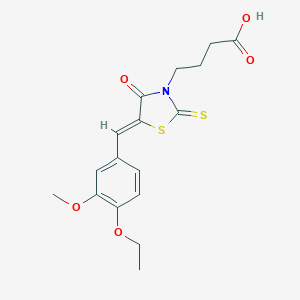
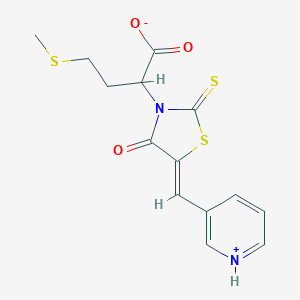
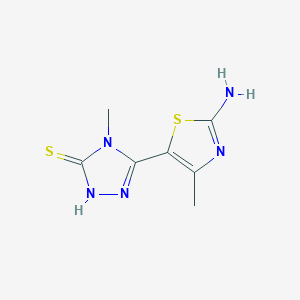
![5-[3-(allyloxy)phenyl]-4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363259.png)
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)
![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)
![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)
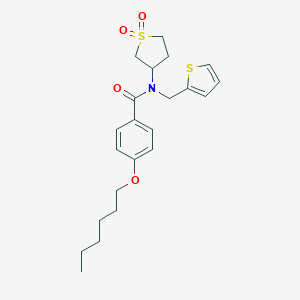
![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)
![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)
![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)
![N-[2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B363280.png)